Cas no 1088-64-8 (1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-(4-pyridinyl)-)

1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-(4-pyridinyl)- structure
1088-64-8 structure
Product Name:1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-(4-pyridinyl)-
CAS No:1088-64-8
MF:C12H11N5O2
MW:257.248041391373
CID:169480
PubChem ID:121006
Update Time:2025-04-19

1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-(4-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-(4-pyridinyl)-
    • 1,3-Dimethyl-8-(pyridin-4-yl)-1H-purine-2,6(3H,7H)-dione
    • 1,3-dimethyl-8-pyridin-4-yl-7H-purine-2,6-dione
    • 1,3-dimethyl-8-pyridin-4-yl-3,7(9)-dihydro-purine-2,6-dione
    • 8-(4-Pyridyl)-theophyllin
    • 8-(4-Pyridyl)theophylline
    • 8-< 4-Pyridyl> -theophyllin
    • 8-< Pyridyl-(4)> -theophyllin
    • 8-Pyridyl-(4)-theophyllin
    • AC1L3RX1
    • AC1Q6LAW
    • STK658831
    • Theophylline, 8-(4-pyridyl)-
    • 8-(4-Pyridyl)theophyline
    • AKOS005027684
    • CCG-201586
    • 1088-64-8
    • 8-gamma-Piridilteofillina
    • HMS3538P19
    • BDBM50025704
    • AKOS032384224
    • DTXSID70148746
    • 8-gamma-Piridilteofillina [Italian]
    • 1,3-Dimethyl-8-pyridin-4-yl-3,7-dihydro-purine-2,6-dione
    • 8-gamma-Pyridyltheophylline
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-pyridinyl)-
    • SCHEMBL6868854
    • CHEMBL10790
    • Inchi: 1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15)
    • InChI Key: JYDGYFVFOFEYJU-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C(C3C=CN=CC=3)N2)N(C)C(N1C)=O

Computed Properties

  • Exact Mass: 257.09143
  • Monoisotopic Mass: 257.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Density: 1.417
  • Boiling Point: 560.6°Cat760mmHg
  • Flash Point: 292.9°C
  • Refractive Index: 1.645
  • PSA: 82.19
  • LogP: 0.02230
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd